molecular formula C9H16N4O B2639127 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide CAS No. 1496383-65-3

4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2639127
CAS No.: 1496383-65-3
M. Wt: 196.254
InChI Key: MWGAKAUCRZLKGE-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-keto esters. One common method includes the reaction of ethyl hydrazinecarboxylate with isopropyl acetoacetate under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition-metal catalysts, such as palladium or copper, are frequently used in these reactions. Additionally, one-pot multicomponent reactions have been developed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Comparison: Compared to its analogs, 4-Amino-1-ethyl-N-isopropyl-1H-pyrazole-5-carboxamide exhibits unique properties due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

4-amino-2-ethyl-N-propan-2-ylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-4-13-8(7(10)5-11-13)9(14)12-6(2)3/h5-6H,4,10H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGAKAUCRZLKGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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